molecular formula C10H11N3O2 B1297903 (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid CAS No. 435342-21-5

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1297903
CAS No.: 435342-21-5
M. Wt: 205.21 g/mol
InChI Key: MAKVJKFGCVRZJO-UHFFFAOYSA-N
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Description

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole ring fused with an imino group and an acetic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with acetic acid derivatives under controlled conditions. One common method includes:

    Step 1: Reacting o-phenylenediamine with acetic anhydride to form an intermediate.

    Step 2: Cyclization of the intermediate under acidic or basic conditions to yield the benzimidazole ring.

    Step 3: Introduction of the imino group through further reaction with appropriate reagents.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring allows for various substitution reactions, particularly at the nitrogen atoms, using halogenated compounds or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, electrophiles.

Major Products:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated imino groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
  • Used in drug design and development for its ability to interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

    Benzimidazole: Shares the core benzimidazole structure but lacks the imino and acetic acid groups.

    2-Methylbenzimidazole: Similar structure with a methyl group but without the imino and acetic acid functionalities.

    1H-Benzimidazole-2-acetic acid: Contains the benzimidazole and acetic acid moieties but lacks the imino group.

Uniqueness: (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is unique due to its combination of the imino group, benzimidazole ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVJKFGCVRZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963031
Record name (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-21-5
Record name (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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